molecular formula C21H25N5OS B5561079 4-[(2-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine

4-[(2-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine

Cat. No. B5561079
M. Wt: 395.5 g/mol
InChI Key: QGOJUAQINHSLLS-UHFFFAOYSA-N
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Description

The compound "4-[(2-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine" belongs to a class of organic compounds that typically feature complex structures involving multiple heterocyclic systems. These compounds often exhibit diverse biological activities and are of interest in various fields of chemistry and pharmacology.

Synthesis Analysis

The synthesis of related thiazolo[3,2-a]pyridine and imidazo[1,2-a]pyridine derivatives involves multi-step reactions, often starting with condensations involving thiazolinone or imidazolone compounds. The process typically includes several stages of cyclocondensation and may involve the use of catalysts like piperidine, which is crucial for facilitating these complex reactions (Lamphon et al., 2004).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of multiple rings, including thiazole and pyridine moieties. The arrangement and substitution on these rings significantly influence the chemical and physical properties of the compounds. Crystallographic studies of similar compounds reveal details about their molecular conformations and intermolecular interactions (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, including nitration, bromination, azo coupling, and nitrosation, depending on the functional groups present in the molecular structure. The reactivity of the cyanomethyl derivatives of imidazo[1,2-a]pyridine, for example, illustrates the potential for diverse chemical transformations (Kutrov, Kovalenko, & Volovenko, 2008).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystal structure, are determined by their molecular architecture. The presence of different substituents and functional groups can significantly influence these properties. X-ray crystallography provides insights into the solid-state structure and intermolecular interactions that define these physical characteristics.

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and acidity/basicity, are influenced by the heterocyclic structures and the nature of the substituents. The study of imidazo[1,5-a]pyridines, for instance, has shown that these compounds can act as versatile platforms for generating stable N-heterocyclic carbenes, indicating a broad range of chemical behaviors (Alcarazo et al., 2005).

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • A study on thiazolo[3, 2]pyridines, which are structurally related to the compound , revealed their potential in antimicrobial activities. These compounds were synthesized and showed promising results against various microorganisms (El‐Emary, Khalil, Ali, & El-Adasy, 2005).

Antiviral and Cytotoxic Agents

  • Research into thiazolo[3, 2]pyridines and related compounds also indicated their potential as antiviral and cytotoxic agents. A study synthesized a series of these compounds and evaluated them for their in vitro antiviral and antitumor activities, highlighting their broad application in medical chemistry (El-Subbagh, Abu-Zaid, Mahran, Badria, & Al-Obaid, 2000).

Antiulcer Agents

Potential Therapeutic Applications

  • The imidazo[1,2-a]pyridine scaffold, to which the compound is related, has been identified as a 'drug prejudice' scaffold due to its wide range of applications in medicinal chemistry. This includes uses in anticancer, antimicrobial, antiviral, and other therapeutic areas, highlighting the compound's potential in drug development (Deep, Bhatia, Kaur, Kumar, Jain, Singh, Batra, Kaushik, & Deb, 2016).

Anticancer Agents

properties

IUPAC Name

3-(4-methyl-1,3-thiazol-5-yl)-1-[3-[1-(pyridin-4-ylmethyl)imidazol-2-yl]piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5OS/c1-16-19(28-15-24-16)4-5-20(27)25-11-2-3-18(14-25)21-23-10-12-26(21)13-17-6-8-22-9-7-17/h6-10,12,15,18H,2-5,11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGOJUAQINHSLLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CCC(=O)N2CCCC(C2)C3=NC=CN3CC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine

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